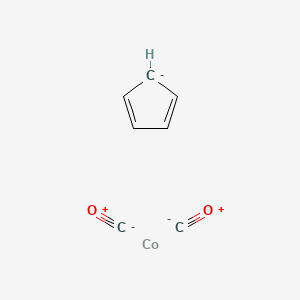CpCo(CO)2
CAS No.:
Cat. No.: VC14153813
Molecular Formula: C7H5CoO2-
Molecular Weight: 180.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H5CoO2- |
|---|---|
| Molecular Weight | 180.05 g/mol |
| IUPAC Name | carbon monoxide;cobalt;cyclopenta-1,3-diene |
| Standard InChI | InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;; |
| Standard InChI Key | AEVRNKXPLOTCBW-UHFFFAOYSA-N |
| Canonical SMILES | [C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Geometry and Bonding
The cobalt atom in CpCo(CO)₂ adopts a pseudo-trigonal bipyramidal geometry, with the η⁵-cyclopentadienyl ligand occupying three coordination sites and the two carbonyl ligands positioned axially . This configuration is stabilized by back-donation from the cobalt’s d-orbitals into the π* orbitals of the CO ligands, a phenomenon confirmed by infrared spectroscopy showing carbonyl stretching frequencies at 2,054 cm⁻¹ (Co–CO) and 1,936 cm⁻¹ (terminal CO) . The relativistic effects observed in iridium and rhodium analogs are less pronounced in cobalt due to its lower electronegativity (Pauling value: 1.88), which influences NMR chemical shifts and bonding energetics .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the Cp ring and carbonyl ligands. The ¹H NMR spectrum of CpCo(CO)₂ in C₆D₆ exhibits a singlet at δ 4.86 ppm for the Cp protons, while the ¹³C NMR spectrum shows a broadened carbonyl signal at δ 205.54 ppm due to quadrupolar interactions with the ⁵⁹Co nucleus . These spectral features contrast with those of CpRh(CO)₂ and CpIr(CO)₂, where relativistic contraction in heavier metals upshifts Cp proton signals (e.g., δ 5.48 ppm for Rh) .
Table 1: Key Physicochemical Properties of CpCo(CO)₂
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.05 g/mol | |
| Boiling Point | 139–140 °C at 710 mmHg | |
| Density | 1.45 g/cm³ | |
| Solubility | Organic solvents (e.g., THF) | |
| CO Stretching Frequencies | 2,054 cm⁻¹, 1,936 cm⁻¹ |
Synthesis and Preparation Methods
Industrial Synthesis Routes
The primary industrial synthesis involves the reaction of cobalt carbonyl (Co₂(CO)₈) with cyclopentadiene (C₅H₆) under inert conditions:
This exothermic process yields CpCo(CO)₂ in >99% purity when conducted at 50–70 °C with strict exclusion of moisture . Alternative methods include high-pressure carbonylation of cobaltocene (Co(C₅H₅)₂), though this route is less efficient due to competing decomposition pathways .
Laboratory-Scale Modifications
Recent protocols emphasize reproducibility and scalability. For instance, the PMC study (2021) details a modified procedure using [CpCo(CO)]₃ as a precursor, which undergoes controlled CO elimination to yield monomeric CpCo(CO)₂ . This method avoids the handling of pyrophoric Co₂(CO)₈, enhancing safety in academic settings.
Table 2: Comparison of Synthetic Methods
| Method | Precursors | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Co₂(CO)₈ + C₅H₆ | Co₂(CO)₈, C₅H₆ | 85 | 99.5 | |
| Carbonylation of CoCp₂ | Co(C₅H₅)₂, CO | 60 | 95 | |
| [CpCo(CO)]₃ decomposition | [CpCo(CO)]₃ | 92 | 99 |
Applications in Catalysis and Materials Science
Homogeneous Catalysis
CpCo(CO)₂ serves as a precursor for cobalt-mediated cross-coupling reactions and hydrofunctionalization processes. Its labile CO ligands facilitate substrate activation, as demonstrated in the hydroboration of alkenes, where CpCo(CO)₂ achieves turnover frequencies (TOFs) exceeding 10³ h⁻¹ . The compound’s ability to undergo reversible CO dissociation enables dynamic catalysis, a feature exploited in carbon–heteroatom bond formation.
Heterogeneous Catalysis via MOF Functionalization
A landmark 2025 study elucidated the vapor-phase installation of CpCo(CO)₂ into MOF-808, a zirconium-based framework . In situ FTIR spectroscopy revealed that CpCo(CO)₂ chemisorbs near the benzene tricarboxylate (BTC) linkers via non-covalent interactions, forming a stable intermediate. Subsequent H₂O exposure hydrolyzes carbonyl ligands, generating coordinatively unsaturated cobalt sites active for ethylene hydrogenation (90% conversion at 150 °C) .
Recent Advances and Future Directions
Oligomerization Dynamics
The 2021 PMC study uncovered spontaneous oligomerization of CpCo(CO)₂ upon CO loss, forming dinuclear (CpCo)₂(μ-CO)(CO)₂ and trinuclear [CpCo(CO)]₃ clusters . X-ray crystallography confirmed these species feature unsupported Co–Co bonds (2.48–2.52 Å), offering insights into cobalt cluster chemistry.
Computational Modeling
Density functional theory (DFT) calculations predict that CpCo(CO)₂’s catalytic activity stems from low-energy transition states for CO dissociation (ΔG‡ = 25.9 kcal/mol) . These models guide the design of Co-based catalysts for CO₂ reduction and ammonia synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume